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Compound of Interest

Compound Name: SCR7

Cat. No.: B13653623 Get Quote

This guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of SCR7, a notable inhibitor of DNA Ligase IV. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

therapeutic potential of targeting DNA repair pathways.

Chemical Structure and Properties
SCR7 is a small molecule that has been identified as an inhibitor of Non-Homologous End

Joining (NHEJ), a major pathway for DNA double-strand break repair. It's important to note that

SCR7 itself can be unstable and can undergo autocyclization to a more stable and active form,

SCR7 pyrazine.

IUPAC Name (SCR7 pyrazine): 6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one

Chemical Formula (SCR7 pyrazine): C₁₈H₁₂N₄OS

Physical and Chemical Properties of SCR7 pyrazine
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Property Value Reference

Molecular Weight 332.4 g/mol [1]

CAS Number 14892-97-8 [1]

Melting Point 194-196 °C [2]

Appearance Solid [1]

Purity >98% [1]

Solubility
Soluble in DMSO to 100 mM,

Soluble in ethanol to 20 mM
[1]

Mechanism of Action: Inhibition of Non-
Homologous End Joining (NHEJ)
SCR7 and its derivatives function as inhibitors of DNA Ligase IV, a critical enzyme in the

canonical Non-Homologous End Joining (NHEJ) pathway.[3][4] The NHEJ pathway is

responsible for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By

inhibiting DNA Ligase IV, SCR7 effectively blocks the final ligation step of the NHEJ pathway.

This leads to an accumulation of unrepaired DSBs, which can trigger apoptosis in cancer cells.

[5] Furthermore, the inhibition of the error-prone NHEJ pathway can lead to an increase in the

frequency of Homology-Directed Repair (HDR), a more precise DNA repair mechanism. This

property of SCR7 has made it a valuable tool in the field of CRISPR-Cas9 genome editing,

where it can be used to enhance the efficiency of precise gene modifications.[6][7][8][9]

Signaling Pathway: The Non-Homologous End Joining
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Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory effect of SCR7
on DNA Ligase IV.
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The following table summarizes the in vitro efficacy of SCR7 in various human cancer cell lines,

as determined by the half-maximal inhibitory concentration (IC50) values.

Cell Line Cancer Type IC50 (µM)

HeLa Cervical Cancer 34

CEM Leukemia -

Nalm6 Leukemia -

Molt4 Leukemia -

MCF7 Breast Cancer -

Note: Specific IC50 values for CEM, Nalm6, Molt4, and MCF7 were mentioned as being

determined, but the exact values were not consistently reported across the initial search

results. One source indicated an IC50 of 34 μM for HeLa cells.[10]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of SCR7.

Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol is used to assess the cytotoxic effects of SCR7 on cancer cell lines and to

determine its IC50 value.

Materials:

Cancer cell lines (e.g., HeLa, MCF7)

Complete culture medium (e.g., DMEM with 10% FBS)

SCR7 stock solution (in DMSO)

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to

allow for cell attachment.

Compound Treatment: Prepare serial dilutions of SCR7 in complete culture medium.

Remove the old medium from the wells and add 100 µL of fresh medium containing different

concentrations of SCR7 (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO)

at the same concentration as in the highest SCR7 treatment.

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the

formation of formazan crystals by viable cells.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the SCR7 concentration and

determine the IC50 value using a non-linear regression curve fit.[11][12]

Western Blot Analysis of DNA Damage and Apoptosis
Markers
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This protocol is used to detect the induction of DNA damage (γ-H2AX) and apoptosis (cleaved

PARP) in cells treated with SCR7.

Materials:

Cancer cell lines

SCR7

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-γ-H2AX, anti-cleaved PARP, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with SCR7 at the desired concentrations for the

specified time. Harvest the cells and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA

protein assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the

proteins by electrophoresis.
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Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST and incubate with ECL substrate. Visualize

the protein bands using a chemiluminescence imaging system. β-actin is used as a loading

control.

In Vitro NHEJ Assay
This assay measures the ability of cell extracts to perform NHEJ in the presence or absence of

SCR7.[1][13][14][15][16]

Materials:

Nuclear extracts from a suitable cell line (e.g., HeLa)

Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)

SCR7

NHEJ reaction buffer (containing ATP, DTT, and other necessary components)

Proteinase K

Agarose gel and electrophoresis system

DNA staining dye (e.g., ethidium bromide or SYBR Green)

Gel imaging system

Procedure:
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Reaction Setup: In a microcentrifuge tube, combine the nuclear extract, linearized plasmid

DNA, and NHEJ reaction buffer. For the test condition, add SCR7 at the desired

concentration.

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) to

allow for DNA end-joining.

Reaction Termination and Deproteinization: Stop the reaction by adding a solution containing

SDS and EDTA. Treat with Proteinase K to digest the proteins.

Analysis of DNA Products: Analyze the DNA products by agarose gel electrophoresis.

Visualization and Quantification: Stain the gel with a DNA dye and visualize the DNA bands

under UV light. The formation of DNA multimers (dimers, trimers, etc.) indicates successful

end-joining. The inhibitory effect of SCR7 is determined by the reduction in the formation of

these multimers compared to the control.

CRISPR-Cas9 Mediated Homology-Directed Repair
(HDR) Efficiency Assay
This protocol assesses the ability of SCR7 to enhance the efficiency of HDR-mediated gene

editing. A common approach involves the use of a reporter system, such as the correction of a

mutated fluorescent protein gene.

Materials:

A cell line with a reporter system (e.g., HEK293T cells with a mutated, non-functional GFP

gene)

CRISPR-Cas9 plasmid targeting the mutation in the reporter gene

A single-stranded oligodeoxynucleotide (ssODN) donor template with the correct sequence

SCR7

Transfection reagent
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Flow cytometer

Procedure:

Cell Transfection: Co-transfect the reporter cell line with the CRISPR-Cas9 plasmid and the

ssODN donor template.

SCR7 Treatment: Immediately after transfection, add SCR7 to the culture medium at a final

concentration of 1 µM.

Incubation: Incubate the cells for 48-72 hours.

Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells

by flow cytometry. An increase in the percentage of GFP-positive cells in the SCR7-treated

group compared to the untreated control indicates an enhancement of HDR efficiency.[3][17]

Experimental and Logical Workflows
Experimental Workflow for Evaluating SCR7 as a Cancer
Therapeutic Agent```dot
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Caption: The logical relationship illustrating how SCR7-mediated inhibition of NHEJ promotes

the HDR pathway.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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